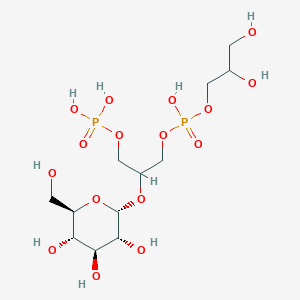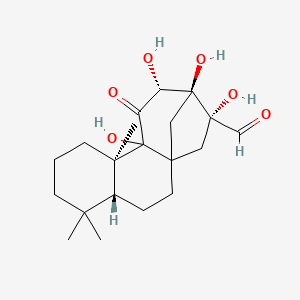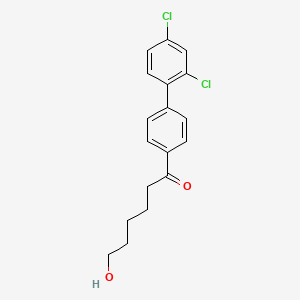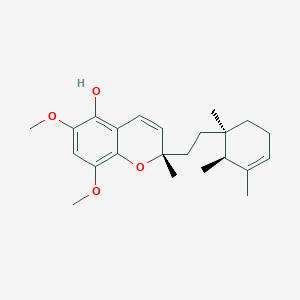
dTDP-alpha-D-fucose(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-alpha-D-fucose(2-) is a dTDP-D-fucose(2-) in which the anomeric centre of the fucose fragment has alpha-configuration. It is a conjugate base of a dTDP-alpha-D-fucose.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Pathways
- Biosynthesis in Bacteria : dTDP-alpha-D-fucose is a key constituent in the structural polysaccharides of certain bacteria. Yoshida et al. (1999) detailed the biosynthesis pathway in Actinobacillus actinomycetemcomitans, identifying specific enzymes involved in this process (Yoshida et al., 1999).
- Glycoprotein Glycosylation : Zayni et al. (2007) studied the dTDP-4-dehydro-6-deoxyglucose reductase gene in Geobacillus tepidamans, essential for the glycosylation of surface layer proteins (Zayni et al., 2007).
- Biosynthesis in E. coli O52 : Wang et al. (2008) characterized the dTDP-d-fucofuranose biosynthetic pathway in Escherichia coli O52, contributing to the understanding of complex sugar structures in bacteria (Wang et al., 2008).
Pharmaceutical Applications
- dTDP-Activated Sugars in Drug Synthesis : Rupprath et al. (2005) discussed the crucial role of dTDP-activated sugars, including dTDP-alpha-D-fucose, in the glycosylation engineering of novel bioactive compounds, particularly antibiotics (Rupprath et al., 2005).
- Novel Drug Delivery Systems : Guo et al. (2016) explored the use of a nanogel system incorporating 3,3′-dithiodipropionic acid (DTDPA) for the targeted delivery of drugs, demonstrating a potential application in optimizing drug release mechanisms (Guo et al., 2016).
Enzymatic Studies and Characterization
- Characterization of Biosynthetic Enzymes : Thoden et al. (2009) provided structural and functional insights into the enzyme QdtC, an N-acetyltransferase involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, a related compound (Thoden et al., 2009).
Biomedical Research
- dTDP in Neuronal Apoptosis : Aizenman et al. (2000) studied the effects of the oxidizing agent DTDP in inducing neuronal apoptosis, highlighting a potential biomedical application in the study of neurodegenerative diseases (Aizenman et al., 2000).
Immunological Research
- Effects on Contact Allergy : Knop et al. (2004) discovered that alpha-l-fucose can suppress contact allergy, indicating potential implications in immunological responses and therapies (Knop et al., 2004).
Propiedades
Nombre del producto |
dTDP-alpha-D-fucose(2-) |
|---|---|
Fórmula molecular |
C16H24N2O15P2-2 |
Peso molecular |
546.31 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/p-2/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1 |
Clave InChI |
ZOSQFDVXNQFKBY-FQLHZTMTSA-L |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



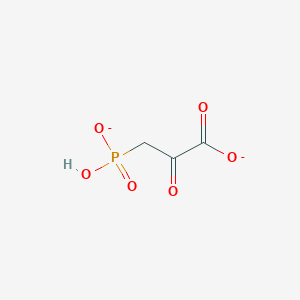
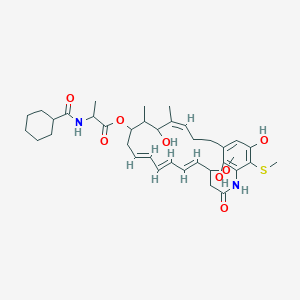
![5-(5-(3-(1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole](/img/structure/B1263373.png)
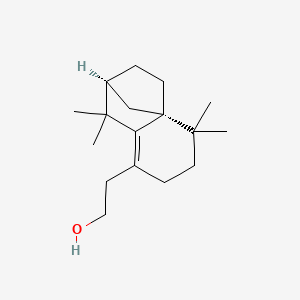
![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B1263378.png)

